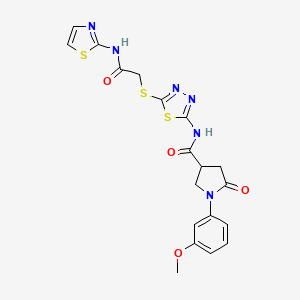
5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine (also known as 5-CPMPA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine family of compounds and is composed of a five-membered ring with a chlorine atom at the 4th position and a methyl group at the 2nd position. 5-CPMPA is a highly polar compound and has been used in various studies to investigate the properties of pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The pyranopyrimidine core, closely related to 5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, plays a crucial role in medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. Recent studies have extensively investigated its applicability, focusing on the development of substituted pyranopyrimidine scaffolds. The use of diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of these scaffolds has been explored. This synthesis approach is vital for the development of lead molecules in drug discovery and pharmaceutical research (Parmar, Vala, & Patel, 2023).
Environmental Impact of Organochlorine Compounds
The environmental impact of organochlorine compounds, such as chlorophenols, which are structurally similar to this compound, has been assessed. These compounds exhibit moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary significantly, influenced by the presence of adapted microflora capable of biodegrading these compounds. This research provides insight into the environmental behavior and risks associated with the use and disposal of organochlorine chemicals (Krijgsheld & Gen, 1986).
Antithrombotic Drug Development
The compound S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, an antithrombotic and antiplatelet drug marketed as Plavix, showcases the potential therapeutic applications of chlorophenyl compounds. The synthesis and development of such drugs underscore the importance of chlorophenyl derivatives in creating effective treatments for cardiovascular diseases. This highlights the broader applicability of compounds structurally related to this compound in medicinal chemistry and drug development (Saeed et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate .
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound , are known to play crucial roles in the biosynthesis and signal transduction pathways of auxin and abscisic acid in plants .
Pharmacokinetics
Similar compounds such as uk-294,315 exhibit nonlinear oral pharmacokinetics in humans .
Result of Action
Related compounds like pyrazoline derivatives have been shown to have nontoxic acetylcholinesterase inhibitory effects .
Action Environment
The widespread application of related compounds like chlorfenapyr and its degradation properties have led to some adverse effects, including pest resistance and environmental toxicity .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-14-6-10(11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKQKQGGANXOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B3291413.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3291415.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3291418.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B3291435.png)


![N,N-diethyl-2-(3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide](/img/structure/B3291458.png)